4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide
Overview
Description
4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C21H19ClN2O3S2 and its molecular weight is 447.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.0525625 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Antifungal Potential
Compounds similar to 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide have been synthesized with a focus on exploring their potential as antibacterial and antifungal agents. The synthesis of such compounds has been driven by the analgesic and anti-inflammatory properties of related structures, with several derivatives displaying excellent antibacterial and antifungal activities in preliminary screenings. This highlights a promising avenue for the development of new therapeutic agents against resistant microbial strains (A.P.Zala, V.D.Dave, N.K.Undavia, 2015).
Anticonvulsant Activity
Another significant area of research has involved the design and synthesis of 4-thiazolidinone derivatives as potential anticonvulsant agents. These derivatives have been shown to bind to benzodiazepine receptors, with some exhibiting considerable anticonvulsant activity in experimental models. This indicates the potential of such compounds in the development of new treatments for epilepsy and related seizure disorders (M. Faizi et al., 2017).
Structural and Computational Analysis
The structural and computational analysis of thiazolidinone derivatives has also been a focus, with studies including X-ray diffraction and theoretical investigations using density functional theory (DFT). Such research provides valuable insights into the molecular geometry, stability, and electronic properties of these compounds, facilitating the design of derivatives with optimized pharmacological profiles (N. Khelloul et al., 2016).
Anticancer Activity
Research has extended to the evaluation of thiazolidinone derivatives for anticancer activity, with some compounds showing moderate effectiveness against various cancer cell lines. This suggests a potential role for such derivatives in cancer therapy, either as standalone treatments or in combination with existing therapeutic regimens (V. Horishny, V. Matiychuk, 2020).
Properties
IUPAC Name |
4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S2/c1-27-16-8-4-7-15(13-16)23-19(25)10-5-11-24-20(26)18(29-21(24)28)12-14-6-2-3-9-17(14)22/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,23,25)/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYIYAAVBPCJDG-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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